5-(1-adamantyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Adamantyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The adamantyl group in the compound enhances its lipophilicity and stability, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-adamantylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction is carried out under reflux conditions in ethanol, yielding the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The adamantyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-(1-Adamantyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the triazole ring interacts with enzymes and receptors, modulating their activity. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
- 5-(1-Adamantyl)-4-substituted-1,2,4-triazoline-3-thiones
Uniqueness
5-(1-Adamantyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of the adamantyl group and the triazole-thiol structure. This combination enhances its stability, lipophilicity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(1-adamantyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c16-11-13-10(14-15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWTBCGOUPNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=S)NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729886 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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